PBS 57

説明

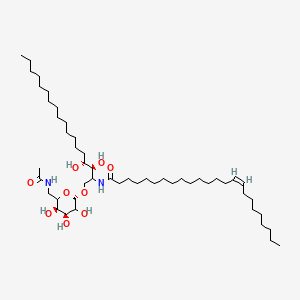

PBS 57 is an analogue of alpha-galactosylceramide, developed by Dr. Paul Savage and colleagues. It is primarily used in immunological research, particularly for the detection of natural killer T cells. This compound has shown activity indistinguishable from alpha-galactosylceramide, making it a valuable tool in studying immune responses .

準備方法

The synthesis of PBS 57 involves several steps, starting with the preparation of the core structure, followed by the addition of specific functional groups. The synthetic route typically includes the following steps:

Formation of the core structure: This involves the reaction of a galactose derivative with a ceramide precursor.

Functional group addition: Specific functional groups are added to the core structure to achieve the desired properties of this compound.

Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Industrial production methods for this compound are not widely documented, as it is primarily used in research settings. the synthesis generally follows standard organic chemistry protocols, with careful control of reaction conditions to achieve the desired product.

化学反応の分析

PBS 57 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on this compound, altering its properties.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially enhancing its activity or stability.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Immune Modulation and NKT Cell Activation

PBS 57 has been shown to stimulate NKT cells, which play a crucial role in the immune system. In studies involving Leishmania infections, this compound was administered to assess its effects on cytokine production and disease progression.

- Study Findings :

- In a study involving BALB/c and C57BL/6 mice infected with Leishmania major, this compound administration led to increased IL-4 and IFN-γ secretion compared to the original alpha-galactosylceramide compound. This effect was observed to be dependent on the timing and dosage of this compound administered .

- NKT cell-deficient mice exhibited better control over the infection, indicating that the immune response elicited by this compound is IL-4 dependent .

Table 1: Effects of this compound on Cytokine Production

| Mouse Strain | Cytokine Levels (pg/mL) | Disease Progression |

|---|---|---|

| BALB/c | Increased IL-4 | Improved course |

| C57BL/6 | Increased IFN-γ | Disease exacerbation |

| NKT-deficient | Decreased IL-4 | Better infection control |

Applications in Cancer Research

This compound's ability to activate NKT cells has implications for cancer immunotherapy. By enhancing the immune response against tumors, it can potentially improve therapeutic outcomes.

- Case Study : Research indicates that this compound can stimulate antitumor immunity by activating NKT cells, leading to enhanced production of cytokines that can target tumor cells. This activation has been explored in various cancer models, demonstrating that this compound can increase the effectiveness of existing cancer therapies .

Diagnostic Tools

This compound is also utilized as a reagent for detecting NKT cells through CD1d tetramer staining. This application is critical for understanding NKT cell biology and their roles in various diseases.

- Technical Application : The NIH Tetramer Facility provides this compound complexed with CD1d monomers or tetramers, allowing researchers to accurately identify and quantify NKT cells in experimental settings . This method has been pivotal in advancing our understanding of how NKT cells function in health and disease.

Potential Therapeutic Applications

The modulation of immune responses via this compound presents opportunities for therapeutic applications beyond infectious diseases and cancer.

作用機序

PBS 57 exerts its effects by binding to the CD1d molecule on the surface of antigen-presenting cells. This interaction leads to the activation of natural killer T cells, which then produce cytokines and other signaling molecules that modulate the immune response. The molecular targets involved in this process include the CD1d molecule and the T cell receptor on natural killer T cells.

類似化合物との比較

PBS 57 is similar to other alpha-galactosylceramide analogues, such as KRN7000. this compound has been shown to have activity indistinguishable from alpha-galactosylceramide, making it a valuable tool for studying natural killer T cells. Other similar compounds include:

KRN7000: Another alpha-galactosylceramide analogue used in immunological research.

OCH: A truncated version of alpha-galactosylceramide with different immunological properties.

C202: An analogue with a modified lipid tail, affecting its binding and activity.

This compound’s unique properties and high activity make it a preferred choice for certain research applications, particularly in the study of natural killer T cells .

生物活性

PBS57, a synthetic analogue of α-galactosylceramide, has garnered attention for its role in modulating immune responses, particularly through the activation of Natural Killer T (NKT) cells. This article explores the biological activity of PBS57, including its mechanisms of action, effects on various immune responses, and findings from significant studies.

Overview of PBS57

PBS57 is a glycosphingolipid that binds to CD1d molecules on antigen-presenting cells, facilitating the activation of NKT cells. It was developed to enhance the therapeutic potential of α-galactosylceramide while maintaining similar biological activities. The compound has been shown to influence cytokine production and immune modulation in various experimental models.

The primary mechanism by which PBS57 exerts its effects is through the stimulation of NKT cells. Upon activation, these cells can produce a range of cytokines that influence both innate and adaptive immune responses. Key findings include:

- Cytokine Production : PBS57 administration leads to increased production of cytokines such as IFN-γ and IL-4, which are critical for Th1 and Th2 responses respectively . This dual action can promote different aspects of the immune response depending on the context.

- Strain-Specific Responses : Research indicates that the effects of PBS57 can vary significantly between different mouse strains. For instance, BALB/c mice exhibit improved disease outcomes when treated with PBS57, while C57BL/6 mice show exacerbated disease under certain conditions .

Case Studies and Experimental Data

- Immune Modulation in Mice : A study demonstrated that low doses of PBS57 administered during infection altered cytokine profiles significantly. In C57BL/6 mice, this resulted in decreased IL-4 production, whereas BALB/c mice showed enhanced recovery . This highlights the importance of dosage and timing in therapeutic applications.

- NKT Cell Activation : Flow cytometry analyses using CD1d-PBS57 tetramers have shown that PBS57 effectively activates NKT cells in vitro. The binding affinity and subsequent activation markers confirm its potency compared to other analogues .

- Neuroprotection Studies : In models of neurodegeneration (mSOD1 mice), administration of PBS57 has been associated with delayed motor neuron death, suggesting potential neuroprotective effects alongside its immunomodulatory properties .

Table 1: Cytokine Response to PBS57 Treatment

| Mouse Strain | Cytokine Measured | Response Type | Observed Effect |

|---|---|---|---|

| C57BL/6 | IL-4 | Decreased | Disease exacerbation |

| BALB/c | IFN-γ | Increased | Improved disease course |

| BALB/c | IL-10 | Increased | Enhanced recovery |

Table 2: NKT Cell Activation Markers Post-PBS57 Treatment

| Treatment Condition | NKT Cell Activation (%) | Cytokines Produced (pg/mL) |

|---|---|---|

| Control | 5% | 50 IFN-γ |

| PBS57 Low Dose | 20% | 150 IFN-γ, 30 IL-4 |

| PBS57 High Dose | 30% | 200 IFN-γ, 100 IL-4 |

特性

IUPAC Name |

(Z)-N-[(3S,4R)-1-[(2S,4S,5R)-6-(acetamidomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoctadecan-2-yl]tetracos-15-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H96N2O9/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-45(55)52-42(40-60-50-49(59)48(58)47(57)44(61-50)39-51-41(3)53)46(56)43(54)37-35-33-31-29-27-17-15-13-11-9-7-5-2/h18-19,42-44,46-50,54,56-59H,4-17,20-40H2,1-3H3,(H,51,53)(H,52,55)/b19-18-/t42?,43-,44?,46+,47+,48+,49?,50+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXVHWQNKBIZBR-IZJXYXLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CNC(=O)C)O)O)O)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H](C(CO[C@@H]1C([C@H]([C@H](C(O1)CNC(=O)C)O)O)O)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H96N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858283 | |

| Record name | (15Z)-N-{(3S,4R)-1-[(6-Acetamido-6-deoxy-beta-L-erythro-hexopyranosyl)oxy]-3,4-dihydroxyoctadecan-2-yl}tetracos-15-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

869.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898531-99-2 | |

| Record name | (15Z)-N-{(3S,4R)-1-[(6-Acetamido-6-deoxy-beta-L-erythro-hexopyranosyl)oxy]-3,4-dihydroxyoctadecan-2-yl}tetracos-15-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。